molecular formula C9H6F2OS B1418586 5,8-Difluorothiochroman-4-one CAS No. 1153968-35-4

5,8-Difluorothiochroman-4-one

Cat. No. B1418586
M. Wt: 200.21 g/mol
InChI Key: REMASFXZMHTLPE-UHFFFAOYSA-N
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Description

5,8-Difluorochroman-4-one is a chemical compound with the molecular weight of 184.14 . Its IUPAC name is 5,8-difluoro-2,3-dihydro-4H-chromen-4-one .


Molecular Structure Analysis

The molecular structure of 5,8-Difluorochroman-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 .

Scientific Research Applications

Medicinal Chemistry

Thiochroman-4-one derivatives are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The methods of application or experimental procedures involve various synthetic methods of preparation . The outcomes obtained show that these compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Antileishmanial Agents

Thiochroman-4-one derivatives have been synthesized and evaluated as potential leishmanicidal agents . The methods of application or experimental procedures involve the synthesis of 35 thiochroman-4-one derivatives and the in vitro antileishmanial and cytotoxic activities . The results show that compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for certain compounds .

properties

IUPAC Name

5,8-difluoro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMASFXZMHTLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CC(=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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